Stereochemical Purity in Ticagrelor Synthesis
Biocatalytic syntheses of the Ticagrelor framework using this specific (1R,2R) ester achieve exceptional stereoselectivities of >99% diastereomeric excess (de) and 98% enantiomeric excess (ee) in a single enzymatic step . The use of the racemic trans-mixture (CAS: 1052650-70-0) or the (1S,2S) enantiomer (CAS: 56319-02-9) would not provide the required stereochemistry for the API, leading to non-productive pathways and significantly lower yields of the correct intermediate.
| Evidence Dimension | Stereochemical outcome of a key synthetic step using the compound as a starting material or intermediate. |
|---|---|
| Target Compound Data | >99% diastereomeric excess (de), 98% enantiomeric excess (ee) in Ticagrelor intermediate synthesis. |
| Comparator Or Baseline | Racemic trans-mixture (CAS: 1052650-70-0) or (1S,2S) enantiomer (CAS: 56319-02-9) |
| Quantified Difference | Near-complete stereoselectivity vs. a racemic (0% de) or incorrect enantiomer, which would yield 0% of the desired diastereomer. |
| Conditions | Biocatalytic synthesis using engineered myoglobin variants. |
Why This Matters
For procurement in pharmaceutical R&D, this high stereoselectivity translates directly to higher process yield, reduced purification burden, and lower cost of goods for a critical intermediate.
